methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate
Description
Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a carbamoyl methyl group linked to a 4-(trifluoromethyl)phenyl moiety and an acetoxy ester side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group may improve bioavailability or act as a prodrug moiety.
Properties
IUPAC Name |
methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O5/c1-30-19(28)12-31-17-4-2-3-16-15(17)9-10-26(20(16)29)11-18(27)25-14-7-5-13(6-8-14)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPGYJYOQWHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the amine with an isocyanate derivative.
Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can bind to specific protein sites, inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Functional Insights
- Target Compound vs. Sulfonylurea Herbicides: The target compound shares structural motifs with sulfonylurea herbicides like metsulfuron-methyl, which inhibit acetolactate synthase (ALS) in plants . However, the dihydroisoquinolinone core and trifluoromethyl group may confer enhanced binding affinity or resistance to enzymatic degradation compared to triazine-based sulfonylureas.
Ester Functionality : The methyl ester group may act as a prodrug, requiring hydrolysis to the active carboxylic acid form (common in sulfonylureas like metsulfuron-methyl) .
Biological Activity
Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N2O4
- Molecular Weight : 392.33 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting non-receptor tyrosine-protein kinases, which are crucial for various cellular processes, including cell growth, survival, and motility. This inhibition can lead to altered signaling pathways that affect cancer cell proliferation and migration .
- Regulation of Apoptosis : It may influence apoptotic pathways by modulating the phosphorylation of proteins involved in cell death, such as caspases and DNA damage response proteins .
- Antitumor Activity : Preliminary studies suggest that this compound could have antitumor properties by targeting specific cancer cell lines and enhancing the efficacy of existing chemotherapeutic agents .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | Inhibits ABL1 kinase activity | |
| Apoptosis Induction | Promotes caspase activation | |
| Antitumor Effects | Reduces viability in colorectal cancer cells |
Case Study 1: Antitumor Efficacy
A study conducted on human colorectal cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 25 nM when combined with paclitaxel. This combination therapy showed enhanced effectiveness against ABCC10-overexpressing cells, which are typically resistant to paclitaxel .
Case Study 2: Mechanism Elucidation
Another investigation focused on the mechanistic pathways involved in apoptosis triggered by this compound. It was found to activate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death in various cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
